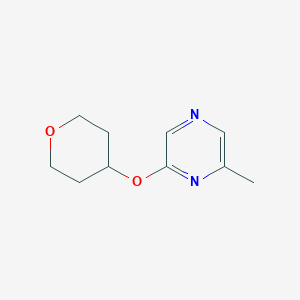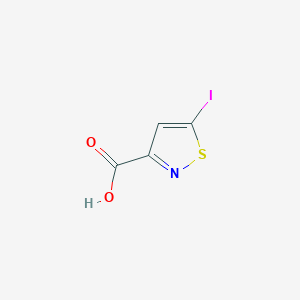![molecular formula C15H11N3O3S B2930264 4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid CAS No. 1608272-79-2](/img/structure/B2930264.png)
4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The thiazole ring is naturally found in Vitamin B1 (thiamine), which helps the body to release energy from carbohydrates during metabolism .
Synthesis Analysis
The synthesis of similar thiazole compounds involves the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions . Further reaction of the resulting thiazoles with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature yields new thiazole molecules .Molecular Structure Analysis
The molecular structure of similar thiazole compounds can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . FTIR can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving thiazole compounds are diverse and depend on the specific substituents present on the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .科学的研究の応用
Heterocyclic Compound Synthesis : The compound has been utilized as a key intermediate in synthesizing a range of heterocyclic compounds like thiazole, pyrazole, oxazole, pyrimidine, 1,3-dithiolane, thiophene, coumarin, oxazine, and pyridazine derivatives. These derivatives are characterized by their elemental analyses and spectral data (IR, 1 H NMR, and mass spectra) (Fadda, Mukhtar, & Refat, 2012).
Preparation of 4H-Pyrimido[2,1-b]Benzothiazole Derivatives : This compound is involved in the reaction with 2-amino benzothiazole, leading to the formation of 4H-Pyrimido[2,1-b]benzothiazole-2-thiomethyl-3-cyano-4-one. Its susceptibility to condensation with various reagents like aryl amines and phenols has been investigated (Baheti, Kapratwar, & Kuberkar, 2002).
Use in Dye-Sensitized Solar Cells : The compound has been studied for its impact on energy levels, light-harvesting ability, and cell stability in donor-acceptor dyes used in photoelectrochemical cells, particularly dye-sensitized solar cells (Yang et al., 2016).
Synthesis and Biological Activity : It has been used in the synthesis of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides, with their structures established based on analytical and spectral data. These compounds have been evaluated for their antibacterial and antifungal activities (Patel & Patel, 2010).
Synthesis of Benzoic Acid Derivatives : A method for synthesizing 3-(5-amino-4-cyano-1H-imidazol-1-yl)-4-substituted benzoic acids has been developed. These compounds are obtained through intramolecular cyclization of corresponding amino methyleneaminobenzoic acids (Barros, Gonçalves, Oliveira-Campos, & Proença, 2007).
Antioxidant Activity in Acetaminophen Toxicity : Benzothiazole derivatives, including those related to this compound, have been synthesized and evaluated for their antioxidant activity, particularly in the context of acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).
Radiopharmaceuticals Synthesis : It's been used in the synthesis of radiolabeled compounds, such as methyl 4-(2,5-dihydroxybenzylamino)benzoate for potential applications in nuclear medicine (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
Cobalt Determination : Derivatives of this compound have been used in the spectrophotometric determination of cobalt, highlighting their potential in analytical chemistry (Wada, Ishizuki, & Nakagawa, 1982).
Anti-Inflammatory Drug Synthesis : The synthesis of nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline, which can involve derivatives of this compound, has been explored (Lynch et al., 2006).
Supramolecular Liquid Crystalline Complexes : It's used in the formation of liquid crystalline complexes with potential applications in material science (Alaasar & Tschierske, 2019).
作用機序
Target of Action
The compound “4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid” is likely to interact with a variety of biological targets due to the presence of the thiazole ring . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives have been shown to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Thiazole derivatives have been shown to activate or inhibit various biochemical pathways and enzymes, stimulate or block receptors in biological systems . This suggests that the compound may have a similar effect on biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may have similar effects.
Action Environment
The chemical properties of thiazole, such as its solubility and reactivity, suggest that factors such as ph, temperature, and the presence of other substances could potentially influence its action .
特性
IUPAC Name |
4-[[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-9-13(22-8-17-9)6-11(7-16)14(19)18-12-4-2-10(3-5-12)15(20)21/h2-6,8H,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJMJXSLAPLTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoyl]amino]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2930181.png)
![ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate](/img/structure/B2930182.png)
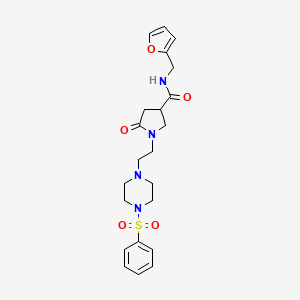
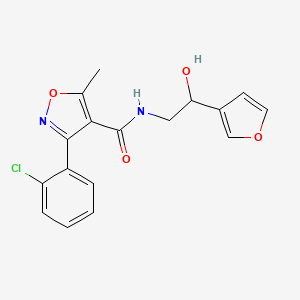
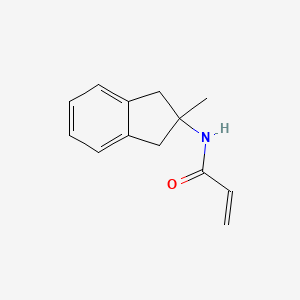
![2-Chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]propanamide](/img/structure/B2930189.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930192.png)
![4-chloro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2930193.png)
